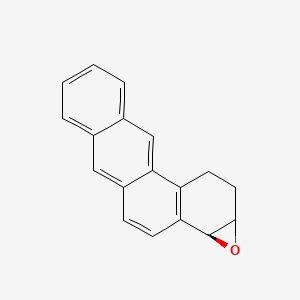
(-)-(3R,4S)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-(3R,4S)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene: is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes an epoxy group and a tetrahydrobenz(a)anthracene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-(3R,4S)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of advanced reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-(3R,4S)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the epoxy group to a diol or other reduced forms.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce diols.
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-(3R,4S)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to intercalate with DNA and other nucleic acids makes it a valuable tool for studying genetic processes and developing new therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential anticancer properties. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been a focus of research.
Industry: In industry, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mécanisme D'action
The mechanism of action of (-)-(3R,4S)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene involves its interaction with specific molecular targets. In biological systems, it can bind to DNA and interfere with replication and transcription processes. This binding can lead to the formation of DNA adducts, which can trigger cellular responses such as apoptosis. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects.
Comparaison Avec Des Composés Similaires
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a different ring fusion pattern.
Benzo(a)pyrene: A more complex polycyclic aromatic hydrocarbon known for its carcinogenic properties.
Uniqueness: (-)-(3R,4S)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene is unique due to its specific epoxy group and tetrahydrobenz(a)anthracene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological macromolecules sets it apart from other similar compounds.
Propriétés
Numéro CAS |
89618-18-8 |
|---|---|
Formule moléculaire |
C18H14O |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
(7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene |
InChI |
InChI=1S/C18H14O/c1-2-4-12-10-16-13(9-11(12)3-1)5-6-15-14(16)7-8-17-18(15)19-17/h1-6,9-10,17-18H,7-8H2/t17?,18-/m0/s1 |
Clé InChI |
GUFITYJDZKTZBJ-ZVAWYAOSSA-N |
SMILES isomérique |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)[C@H]5C1O5 |
SMILES canonique |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)C5C1O5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


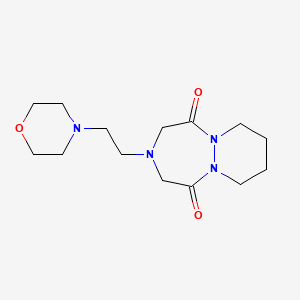
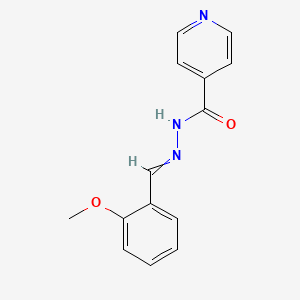
![(1S,2S,15R,23R)-24-(cyclopropylmethyl)-7-fluoro-16-oxa-13,24-diazaoctacyclo[15.9.1.15,9.01,15.02,23.04,14.021,27.013,28]octacosa-4(14),5,7,9(28),17,19,21(27)-heptaene-2,18-diol](/img/structure/B12791048.png)
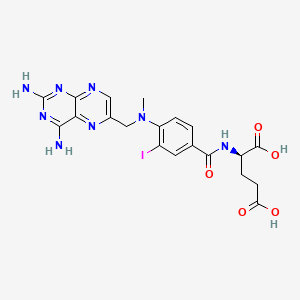

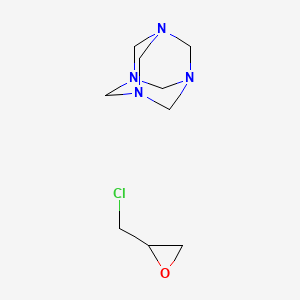
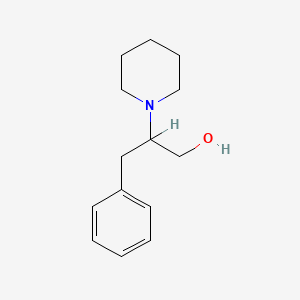
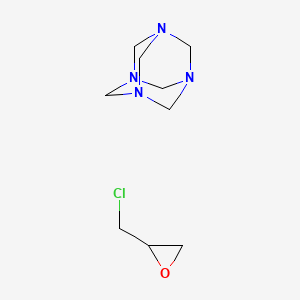
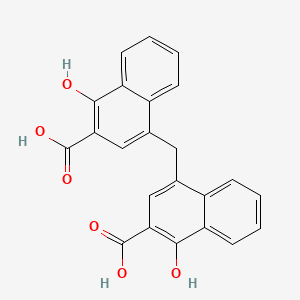
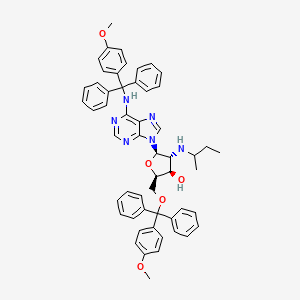
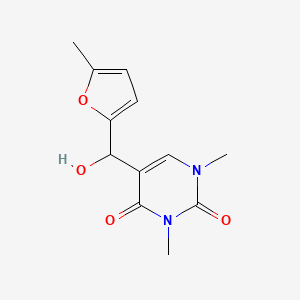
methanone](/img/structure/B12791111.png)


